N-tert-butyl-2-(4-chlorophenyl)acetamide
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Overview
Description
N-tert-butyl-2-(4-chlorophenyl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a 4-chlorophenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-(4-chlorophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-chlorophenylacetic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions, resulting in the formation of the desired amide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Substituted phenylacetamides
Scientific Research Applications
Chemistry: N-tert-butyl-2-(4-chlorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity and functional groups make it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of amides on biological systems. It may serve as a model compound for investigating the interactions of amides with enzymes and receptors.
Medicine: It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties .
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N-tert-butyl-2-(3-chlorophenyl)acetamide
- N-tert-butyl-2-(4-bromophenyl)acetamide
- N-tert-butyl-2-(4-fluorophenyl)acetamide
Comparison: N-tert-butyl-2-(4-chlorophenyl)acetamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and physical properties. Compared to its analogs with different halogen substituents (e.g., bromine or fluorine), the chlorine atom influences the compound’s reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications .
Properties
IUPAC Name |
N-tert-butyl-2-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)14-11(15)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWNJFAJKMCOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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